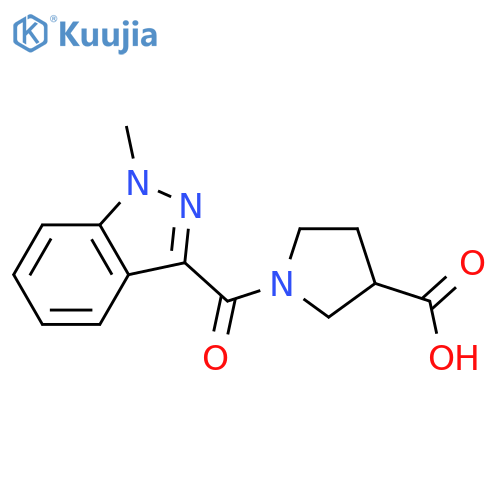Cas no 1707375-82-3 (1-(1-Methyl-1H-indazole-3-carbonyl)-pyrrolidine-3-carboxylic acid)

1707375-82-3 structure
商品名:1-(1-Methyl-1H-indazole-3-carbonyl)-pyrrolidine-3-carboxylic acid
CAS番号:1707375-82-3
MF:C14H15N3O3
メガワット:273.287203073502
CID:5060456
1-(1-Methyl-1H-indazole-3-carbonyl)-pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1-Methyl-1H-indazole-3-carbonyl)-pyrrolidine-3-carboxylic acid
- 1-(1-methylindazole-3-carbonyl)pyrrolidine-3-carboxylic acid
- 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C14H15N3O3/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(8-17)14(19)20/h2-5,9H,6-8H2,1H3,(H,19,20)
- InChIKey: UGNGTZZYFNIAHF-UHFFFAOYSA-N
- ほほえんだ: OC(C1CN(C(C2C3C=CC=CC=3N(C)N=2)=O)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 415
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 75.4
1-(1-Methyl-1H-indazole-3-carbonyl)-pyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM260298-5g |
1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
1707375-82-3 | 97% | 5g |
$1262 | 2021-08-18 | |
| Chemenu | CM260298-1g |
1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
1707375-82-3 | 97% | 1g |
$514 | 2021-08-18 | |
| Chemenu | CM260298-5g |
1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
1707375-82-3 | 97% | 5g |
$1262 | 2023-02-17 | |
| Chemenu | CM260298-1g |
1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
1707375-82-3 | 97% | 1g |
$514 | 2023-02-17 | |
| Chemenu | CM260298-10g |
1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
1707375-82-3 | 97% | 10g |
$1730 | 2023-02-17 | |
| Chemenu | CM260298-10g |
1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
1707375-82-3 | 97% | 10g |
$1730 | 2021-08-18 |
1-(1-Methyl-1H-indazole-3-carbonyl)-pyrrolidine-3-carboxylic acid 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1707375-82-3 (1-(1-Methyl-1H-indazole-3-carbonyl)-pyrrolidine-3-carboxylic acid) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
